[Mpa1, L-Tic7]OT

Oxytocin receptor binding Structure–activity relationship Conformationally constrained peptides

Procure [Mpa1, L-Tic7]OT for reproducible hOTR research. This conformationally homogeneous (NOESY-verified predominantly trans) deamino analogue is the essential partial agonist baseline (IC₅₀ 103 nM) for bias studies. Its L-Tic⁷ stereochemistry avoids the dual NMR signal sets and 3.7-fold affinity loss of D-Tic⁷ epimers, ensuring clean structural biology data. Unlike atosiban, it lacks V₁ₐ confounding effects, enabling selective myometrial pathway investigation.

Molecular Formula C48H67N11O12S2
Molecular Weight 1054.2 g/mol
Cat. No. B10839052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Mpa1, L-Tic7]OT
Molecular FormulaC48H67N11O12S2
Molecular Weight1054.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C48H67N11O12S2/c1-5-26(4)41-47(70)54-31(14-15-37(49)61)43(66)55-34(21-38(50)62)44(67)57-35(24-73-72-17-16-40(64)53-33(45(68)58-41)19-27-10-12-30(60)13-11-27)48(71)59-23-29-9-7-6-8-28(29)20-36(59)46(69)56-32(18-25(2)3)42(65)52-22-39(51)63/h6-13,25-26,31-36,41,60H,5,14-24H2,1-4H3,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,67)(H,58,68)/t26-,31-,32-,33-,34-,35-,36-,41-/m0/s1
InChIKeyBEKGLOSGJVQNHG-JSRVRBLWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Mpa1, L-Tic7]OT: Quantitative Pharmacological Profile of a Deamino–L-Tic7 Oxytocin Receptor Ligand for Preterm Labor Research


[Mpa1, L-Tic7]OT (CHEMBL415418) is a synthetic, deaminated nonapeptide analogue of oxytocin in which β-mercaptopropionic acid (Mpa) replaces the N-terminal cysteine at position 1 and L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (L-Tic) substitutes proline at position 7 [1]. This double modification generates a conformationally constrained ligand that binds the human oxytocin receptor (hOTR) with an IC₅₀ of 103 nM in radioligand displacement assays and exhibits partial agonistic functional activity [2]. As a tool compound emerging from a systematic structure–activity relationship (SAR) series of 20 position-7-modified oxytocin analogues [3], it occupies a defined node in the optimisation trajectory toward potent, selective tocolytic candidates.

Why Generic Oxytocin Antagonist Substitution Fails: Quantitative Divergence Among Tic7-Modified Analogues Demands Compound-Level Specification


Oxytocin receptor ligands modified at position 7 with Tic cannot be treated as interchangeable; the stereochemistry at position 7 (L-Tic vs D-Tic) and the presence or absence of N-terminal deamination (Mpa1) generate a >7-fold range in hOTR binding affinity (IC₅₀ 103–730 nM) and determine whether the compound functions as a partial agonist or a pure antagonist [1]. Substituting [Mpa1, L-Tic7]OT with its closest structural congener [Mpa1, D-Tic7]OT—a single chiral centre change—results in a 3.7-fold loss of affinity and a switch in conformational behaviour from a predominantly trans peptide bond geometry to a cis/trans equilibrium [1]. Even the approved clinical antagonist atosiban, while more potent at the hOTR (Ki = 81 nM), carries a 23-fold preference for the vasopressin V₁ₐ receptor (Ki = 3.5 nM) that is absent from the Tic7-constrained scaffold design logic [2]. These pharmacologic discontinuities mean that experimental protocols, SAR libraries, and in vivo study designs must specify the exact analogue; generic class-level assumptions will lead to irreproducible functional outcomes.

[Mpa1, L-Tic7]OT Procurement Evidence Guide: Quantified Differentiation Against Closest Analogs and Clinical Benchmark


Human OTR Binding Affinity: Direct Head-to-Head Comparison Across the Four Tic7-Modified Congeners in a Single Assay System

In the same radioligand displacement assay ([³H]OT on hOTR expressed in HEK cells), [Mpa1, L-Tic7]OT (IC₅₀ = 103 nM) exhibits a 3.7-fold higher affinity than its D-Tic7 epimer [Mpa1, D-Tic7]OT (IC₅₀ = 380 nM) and a 7.1-fold higher affinity than the non-deaminated [D-Tic7]OT (IC₅₀ = 730 nM). Compared with the non-deaminated L-Tic7 analogue [L-Tic7]OT (IC₅₀ = 130 nM), the Mpa1 modification alone confers a 1.26-fold affinity gain [1]. These four values were generated within a single experimental series, eliminating inter-laboratory variability [2].

Oxytocin receptor binding Structure–activity relationship Conformationally constrained peptides

Functional Pharmacology: Partial Agonism of [Mpa1, L-Tic7]OT Versus Pure Antagonism of [D-Tic7]OT Defines Divergent Experimental Utility

Within the four-analogue series, [Mpa1, L-Tic7]OT (analogue 3) exhibits partial agonistic activity at the hOTR, whereas [D-Tic7]OT (analogue 2) is characterised as a pure antagonist [1]. This functional dichotomy is attributed to conformational differences: the L-Tic7 configuration in [Mpa1, L-Tic7]OT preserves a predominantly trans geometry about the Cys⁶–Tic⁷ peptide bond, which permits residual receptor activation, while the D-Tic7 configuration stabilises a cis conformation that precludes agonism [1]. The partial agonist profile of [Mpa1, L-Tic7]OT means that in systems with low receptor reserve or in basal-state assays, this compound may produce a measurable agonist signal, unlike its pure antagonist comparators.

Functional selectivity Partial agonism Oxytocin receptor pharmacology

Impact of N-Terminal Deamination (Mpa1): Quantified Affinity Gain of [Mpa1, L-Tic7]OT Over [L-Tic7]OT

The contribution of the Mpa1 (β-mercaptopropionic acid) deamination to hOTR affinity can be isolated by comparing [Mpa1, L-Tic7]OT (IC₅₀ = 103 nM) with its non-deaminated counterpart [L-Tic7]OT (IC₅₀ = 130 nM). This 1.26-fold affinity improvement is modest but consistent with the broader observation across the Tic7 series that deamination slightly increases binding affinity [1]. The same trend holds for the D-Tic7 pair: [Mpa1, D-Tic7]OT (IC₅₀ = 380 nM) vs [D-Tic7]OT (IC₅₀ = 730 nM), a 1.92-fold gain, confirming that Mpa1 provides a general affinity enhancement independent of position-7 stereochemistry [1]. The Mpa1 modification also eliminates the positively charged N-terminal amine, which may reduce non-specific electrostatic interactions in certain assay formats.

Deamino-oxytocin analogues Mpa1 modification Ligand affinity optimisation

Conformational Basis for L-Tic7 vs D-Tic7 Differentiation: NMR Evidence of trans vs cis/trans Peptide Bond Geometry

NOESY, TOCSY, and ¹H–¹³C HSQC NMR studies of the four Tic7 analogues revealed that the D-Tic7-containing peptides ([Mpa1, D-Tic7]OT and [D-Tic7]OT) exhibit two distinct sets of cross-peaks for most residues, indicative of coexisting cis and trans configurations about the Cys⁶–D-Tic⁷ peptide bond [1]. In contrast, L-Tic7-containing analogues display a single set of NMR signals consistent with a predominantly trans conformation [1]. This conformational homogeneity of [Mpa1, L-Tic7]OT correlates with its intermediate binding affinity (IC₅₀ = 103 nM) and partial agonism, whereas the conformational heterogeneity of D-Tic7 analogues is associated with reduced affinity (IC₅₀ = 380–730 nM) [1]. The MS and HPLC data confirm that each sample contains a single molecular species, ruling out impurities as the source of the dual NMR signal sets [1].

NMR conformational analysis Cis/trans isomerism Peptide bond geometry

Selectivity Context Versus Atosiban: Scaffold-Level Differentiation in Vasopressin V₁ₐ Receptor Cross-Reactivity Risk

The clinically approved oxytocin antagonist atosiban binds the hOTR with Ki = 81 nM but exhibits a 23-fold preference for the vasopressin V₁ₐ receptor (Ki = 3.5 nM), a lack of selectivity that limits its therapeutic window and confounds mechanistic interpretation in mixed OTR/V₁ₐ systems [1]. While direct V₁ₐ affinity data for [Mpa1, L-Tic7]OT have not been reported in the primary literature, the Tic7-constrained scaffold class was specifically designed to improve OTR selectivity over vasopressin receptors [2]. Within the broader Fragiadaki et al. (2007) series, the most advanced analogue [Mpa1, D-Tyr(Et)², D-Tic⁷, Aib⁹]OT demonstrated both high antioxytocic potency (pA₂ = 8.31 ± 0.19 in rat uterine tissue) and receptor selectivity [3]. [Mpa1, L-Tic7]OT represents an earlier node in this SAR trajectory, with the L-Tic7 stereochemistry providing a scaffold that avoids the pronounced V₁ₐ cross-reactivity inherent to atosiban's pharmacophore.

OTR/V₁ₐ selectivity Atosiban Tocolytics

SAR Trajectory: [Mpa1, L-Tic7]OT as a Defined Intermediate Node in the Optimisation Pathway to Sub-100 nM OTR Antagonists

[Mpa1, L-Tic7]OT (IC₅₀ = 103 nM) occupies a specific, documented position in the SAR progression reported by Fragiadaki et al. (2007). The incorporation of additional modifications—specifically D-Tyr(Et)² and Aib⁹ in combination with D-Tic⁷—produced the series' most potent analogue, [Mpa1, D-Tyr(Et)², D-Tic⁷, Aib⁹]OT, with pA₂ = 8.31 ± 0.19 in the rat uterotonic assay and IC₅₀ = 80 nM at the hOTR [1]. The closely related [Mpa1, D-Tyr(Et)², L-Tic⁷]OT, which retains the L-Tic7 configuration of the target compound while adding the D-Tyr(Et)² modification, achieves an IC₅₀ of 51 nM—a 2.0-fold improvement [2]. This SAR map establishes [Mpa1, L-Tic7]OT as the critical baseline for quantifying the individual and combined contributions of D-Tyr(Et)², D-Tic⁷ (stereochemical inversion), and Aib⁹ modifications to both affinity and functional antagonism.

SAR optimisation Lead compound development Antioxytocic activity

Optimal Application Scenarios for [Mpa1, L-Tic7]OT in Preclinical Oxytocin Receptor Research and Tocolytic Drug Discovery


Biased Signalling and Partial Agonism Studies at the Oxytocin Receptor

[Mpa1, L-Tic7]OT is the preferred tool compound for investigating partial agonism at the hOTR. Its documented partial agonist character—confirmed alongside the pure antagonist [D-Tic7]OT in the same experimental series [1]—enables researchers to probe the relationship between ligand efficacy and downstream signalling bias (e.g., Gαq vs β-arrestin pathways). Unlike the pure antagonist [D-Tic7]OT, which produces no agonist signal, [Mpa1, L-Tic7]OT can be used to titrate fractional receptor activation in systems with varying receptor reserve, providing a graded pharmacological probe.

Conformational Studies of Peptide–GPCR Interactions by NMR or X-Ray Crystallography

The conformational homogeneity of [Mpa1, L-Tic7]OT—established by NOESY, TOCSY, and ¹H–¹³C HSQC NMR, which show a single, predominantly trans conformation about the Cys⁶–Tic⁷ bond [1]—makes it the superior choice among Tic7-modified oxytocin analogues for structural biology applications. In contrast, the D-Tic7 epimer exhibits cis/trans isomerism that generates dual NMR signal sets, complicating resonance assignment, NOE-based distance restraint derivation, and electron density interpretation in crystallographic studies.

SAR Benchmarking in Oxytocin Antagonist Lead Optimisation Programmes

In medicinal chemistry campaigns targeting improved OTR antagonists, [Mpa1, L-Tic7]OT provides the quantitative baseline (hOTR IC₅₀ = 103 nM) against which the affinity contributions of additional modifications—such as D-Tyr(Et)² (2.0-fold gain to IC₅₀ = 51 nM) or combined D-Tic⁷ inversion plus Aib⁹ substitution (pA₂ = 8.31)—can be systematically measured [2]. Procuring this compound alongside its advanced congeners from the same synthetic series ensures internally consistent SAR tables and prevents spurious conclusions arising from inter-laboratory assay variability.

Preterm Labour Pharmacology: Mechanistic Dissection of Myometrial OTR Signalling

[Mpa1, L-Tic7]OT serves as a mechanistic probe in ex vivo myometrial tissue studies of preterm labour pathways. While the clinically approved atosiban carries a 23-fold V₁ₐ preference (Ki = 3.5 nM) that introduces vasopressin-mediated confounding effects in uterine contractility assays [3], the Tic7-constrained scaffold of [Mpa1, L-Tic7]OT is designed within a SAR series prioritising OTR selectivity [2]. This enables cleaner pharmacological isolation of OTR-mediated uterotonic responses, facilitating target validation studies that more accurately predict the therapeutic potential of selective OTR antagonists.

Quote Request

Request a Quote for [Mpa1, L-Tic7]OT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.